N-[(1-cyanocyclohexyl)methyl]-4-(triazol-1-ylmethyl)benzamide
Description
N-[(1-cyanocyclohexyl)methyl]-4-(triazol-1-ylmethyl)benzamide is a compound that features a triazole ring, a cyanocyclohexyl group, and a benzamide moiety
Properties
IUPAC Name |
N-[(1-cyanocyclohexyl)methyl]-4-(triazol-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c19-13-18(8-2-1-3-9-18)14-20-17(24)16-6-4-15(5-7-16)12-23-11-10-21-22-23/h4-7,10-11H,1-3,8-9,12,14H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTBTUJKLLTNSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC=C(C=C2)CN3C=CN=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyanocyclohexyl)methyl]-4-(triazol-1-ylmethyl)benzamide typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its efficiency and selectivity in forming 1,2,3-triazole rings .
Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors. The azide can be synthesized from a suitable halide using sodium azide, while the alkyne can be prepared from an appropriate alkyne precursor.
Final Steps: The resulting triazole intermediate is then coupled with the cyanocyclohexylmethyl group and the benzamide moiety under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyanocyclohexyl)methyl]-4-(triazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(1-cyanocyclohexyl)methyl]-4-(triazol-1-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its biological activity, making it a potential candidate for drug development.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific properties, such as enhanced stability or conductivity.
Industrial Chemistry: The compound’s unique structure allows it to be used as a building block for various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[(1-cyanocyclohexyl)methyl]-4-(triazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyanocyclohexyl group and benzamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring are structurally similar and exhibit similar biological activities.
1,2,4-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms, leading to different chemical and biological properties.
Uniqueness
N-[(1-cyanocyclohexyl)methyl]-4-(triazol-1-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanocyclohexyl group and benzamide moiety differentiates it from other triazole derivatives, potentially leading to unique applications and activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
